4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid
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Overview
Description
4-[(2-Phenoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C19H15NO5S and a molecular weight of 369.4 g/mol . This compound is characterized by a benzoic acid core substituted with a sulfamoyl moiety at the para position and a phenoxyphenyl group.
Preparation Methods
The synthesis of 4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-phenoxyaniline.
Reaction Conditions: The reaction involves the sulfonation of benzoic acid with chlorosulfonic acid, followed by the coupling of the resulting sulfonyl chloride with 2-phenoxyaniline under basic conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
4-[(2-chlorophenyl)sulfamoyl]benzoic acid: This compound has a chlorine atom instead of a phenoxy group, leading to different chemical and biological properties.
4-[(2-methylphenyl)sulfamoyl]benzoic acid: The presence of a methyl group instead of a phenoxy group results in variations in reactivity and applications.
Properties
IUPAC Name |
4-[(2-phenoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c21-19(22)14-10-12-16(13-11-14)26(23,24)20-17-8-4-5-9-18(17)25-15-6-2-1-3-7-15/h1-13,20H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDZDWRGKYTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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